Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a complex organic compound with a unique structure that combines a pyridine ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves a multi-step process. One common method includes the reaction of anthranilic acid with isothiocyanates to form intermediate compounds, which are then further reacted under specific conditions to yield the desired product . The use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis, has been reported to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-methoxyphenylacetate: This compound shares a similar methoxyphenyl group but differs in the rest of its structure.
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of a pyridine ring with a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15NO3
- Molecular Weight : 273.29 g/mol
- CAS Number : 125031-50-7
This compound belongs to the class of dihydropyridines, which are known for their diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Dihydropyridines are often recognized for their roles as calcium channel blockers and their ability to modulate neurotransmitter release.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the prevention of chronic diseases such as cancer and cardiovascular disorders.
Anticancer Potential
Studies have indicated that dihydropyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related compound demonstrated the ability to inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . This suggests that this compound may possess similar anticancer properties.
Neuroprotective Effects
Dihydropyridine derivatives have also been studied for their neuroprotective effects. They may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation . The specific neuroprotective mechanisms of this compound require further investigation.
Case Studies
Several studies have explored the biological activities of related compounds. For example:
- Antioxidant Studies : A study found that dihydropyridine derivatives exhibited strong free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .
- Anticancer Activity : In vitro studies showed that certain dihydropyridine derivatives were effective against breast cancer cell lines by inducing apoptosis via mitochondrial pathways .
- Neuroprotection : Research indicated that dihydropyridines could reduce neuronal cell death in models of Alzheimer's disease by inhibiting amyloid-beta aggregation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 2-[4-(3-methoxyphenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H15NO4/c1-19-13-5-3-4-11(8-13)12-6-7-16(14(17)9-12)10-15(18)20-2/h3-9H,10H2,1-2H3 |
InChI Key |
BTZORMOBGIPWDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N(C=C2)CC(=O)OC |
Origin of Product |
United States |
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